molecular formula C22H21N3O4S B11430324 8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11430324
M. Wt: 423.5 g/mol
InChI Key: HGLQMTNHSYVQDW-UHFFFAOYSA-N
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Description

8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiourea derivatives. The reaction conditions may involve:

    Condensation reactions: Combining aldehydes and anilines under acidic or basic conditions.

    Cyclization: Formation of the pyridothiadiazine ring through intramolecular cyclization.

    Functional group modifications: Introduction of hydroxyl, methoxy, and nitrile groups through various organic transformations.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification techniques: Including crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products

    Oxidized derivatives: Quinones or other oxidized forms.

    Reduced derivatives: Alcohols or amines.

    Substituted derivatives: Compounds with new functional groups introduced.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes.

    Receptor modulators: Interaction with biological receptors.

Medicine

    Drug development: Potential lead compounds for developing new drugs.

    Therapeutic agents: Possible use in treating various diseases.

Industry

    Material science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.

    DNA/RNA: Potential interaction with genetic material, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridothiadiazines: Other compounds in the same class with similar structures.

    Phenyl derivatives: Compounds with similar phenyl substituents.

    Carbonitriles: Compounds containing the nitrile functional group.

Uniqueness

    Structural complexity: The unique combination of functional groups and ring structures.

    Biological activity: Distinct biological activities compared to similar compounds.

    Synthetic accessibility: Differences in synthetic routes and ease of preparation.

This framework provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

8-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H21N3O4S/c1-28-16-6-4-15(5-7-16)24-12-25-21(27)10-17(18(11-23)22(25)30-13-24)14-3-8-19(26)20(9-14)29-2/h3-9,17,26H,10,12-13H2,1-2H3

InChI Key

HGLQMTNHSYVQDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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